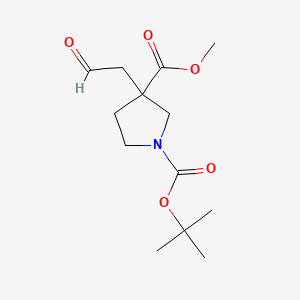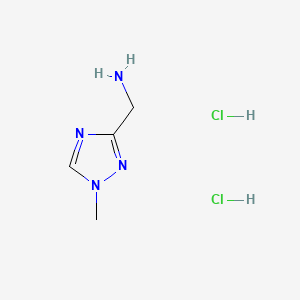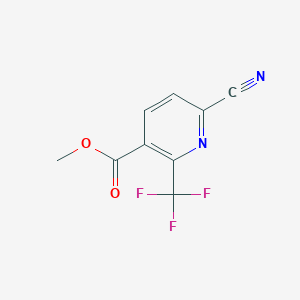![molecular formula C15H13NO B13907282 (2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound with the molecular formula C15H13NO It is a derivative of biphenyl, featuring a methoxy group at the 2’ position and an acetonitrile group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybiphenyl and acetonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 4 position of the biphenyl ring.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2’-hydroxybiphenyl-4-yl acetonitrile.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products:
Oxidation: 2’-Hydroxybiphenyl-4-yl acetonitrile.
Reduction: 2’-Methoxy[1,1’-biphenyl]-4-yl amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
2-Methoxybiphenyl: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
4-Cyanobiphenyl: Lacks the methoxy group, affecting its solubility and reactivity.
2’-Hydroxybiphenyl-4-yl acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness: (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the presence of both methoxy and acetonitrile groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13NO/c1-17-15-5-3-2-4-14(15)13-8-6-12(7-9-13)10-11-16/h2-9H,10H2,1H3 |
InChI Key |
QQLYBHMDIHVRBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)


![Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate](/img/structure/B13907224.png)


![1-[2-(iso-Butylthio)phenyl]ethanol](/img/structure/B13907239.png)

![4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13907247.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)



